1-Octen-3-yl butyrate

Descripción

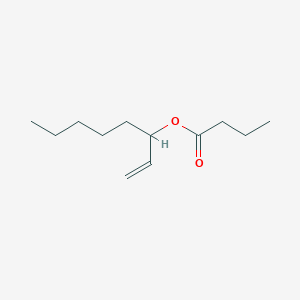

1-Octen-3-yl butyrate (CAS 16491-54-6), also known as octen-3-ol butanoate, is an ester derived from the reaction of 1-octen-3-ol (a mushroom alcohol) and butyric acid. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol . The compound is characterized by a mushroom-like odor, making it valuable in flavor and fragrance industries for replicating earthy or umami notes. It is structurally defined by an eight-carbon chain with a double bond at the 1-position and an ester group at the 3-position. Applications span food flavoring, perfumery, and pharmaceutical intermediates, with Bedoukian Research cited as a key producer .

Propiedades

IUPAC Name |

oct-1-en-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFXVJBIZIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864682 | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, fruity, buttery, mushroom aroma | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 227.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16491-54-6, 164578-37-4 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentylallyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Yellow 184:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J989X4KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

1-Octen-3-yl butyrate can be synthesized through the esterification of butanoic acid with 1-octen-3-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester . The reaction can be represented as follows:

Butanoic acid+1-Octen-3-ol→1-Octen-3-yl butyrate+Water

In industrial settings, the production of this compound may involve continuous esterification processes to achieve higher yields and purity. The reaction conditions, such as temperature and catalyst concentration, are optimized to ensure efficient conversion of the reactants.

Análisis De Reacciones Químicas

1-Octen-3-yl butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Food Science

Flavoring Agent :

1-Octen-3-yl butyrate is primarily used as a flavoring agent in the food industry. It imparts a distinct mushroom flavor, which can enhance the sensory profile of various food products. Studies have shown that it can be effectively utilized in products such as sauces, soups, and snacks to provide a natural umami taste .

Food Preservation :

Research indicates that this compound may possess antimicrobial properties that could be beneficial in food preservation. Its application could help inhibit the growth of spoilage microorganisms, thereby extending the shelf life of perishable products .

Agricultural Applications

Pest Management :

Recent studies have highlighted the acaricidal activities of compounds related to this compound. Specifically, 1-octen-3-ol has been shown to be effective against certain mite species, suggesting that this compound could also serve as a natural pesticide or acaricide in agricultural settings . This application is particularly relevant for organic farming practices where synthetic pesticides are restricted.

Pharmaceutical Applications

Therapeutic Potential :

The compound has been investigated for its potential therapeutic effects. Research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further study in the development of new anti-inflammatory medications .

Natural Product Chemistry :

In the realm of natural product chemistry, this compound is of interest due to its occurrence in various essential oils and its potential role in plant defense mechanisms. Understanding its biosynthesis and ecological roles can lead to insights into its applications in pharmaceuticals and nutraceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-octen-3-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential antimicrobial and anti-inflammatory effects are thought to be mediated through interactions with cellular targets, such as enzymes and receptors involved in inflammatory pathways.

Comparación Con Compuestos Similares

Chemical Properties

The following table compares 1-octen-3-yl butyrate with structurally or functionally related esters:

Structural Insights :

- Chain Length : The octenyl group in this compound provides a longer hydrocarbon backbone compared to ethyl butyrate, contributing to its lower volatility and stronger tenacity in fragrances.

- Ester Group : Replacing acetate (C₂H₃O₂) with butyrate (C₄H₇O₂) increases lipophilicity, enhancing compatibility with fatty matrices in food products .

Actividad Biológica

1-Octen-3-yl butyrate is a colorless liquid with a distinctive mushroom-like odor, classified as an ester. Its molecular formula is C₁₁H₂₂O₂, and it has a molar mass of 198.3 g/mol. This compound is primarily recognized for its applications in the food industry as a flavoring agent, particularly due to its unique aroma profile that enhances culinary experiences. In addition to its flavoring properties, research has indicated various biological activities associated with this compound.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Grignard Reaction : Involves the reaction of 1-octen-3-ol with butyric acid.

- Reduction and Esterification : The corresponding enone can be reduced and subsequently esterified with butyric acid.

Biological Activities

This compound exhibits multiple biological activities, which are summarized below:

Flavoring Agent

This compound is recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association, indicating its safety for consumption within specified limits. Its mushroom-like aroma makes it particularly valuable in enhancing the flavor profiles of various food products.

Toxicity and Safety Studies

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the safety of this compound, concluding that there are no safety concerns associated with its consumption. The studies reviewed included short-term toxicity assessments, which established a No Observed Adverse Effect Level (NOAEL) for dietary exposure .

Comparative Analysis

To further understand the uniqueness of this compound among similar compounds, a comparative analysis is provided in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octen-3-yl acetate | C₁₁H₂₄O₂ | Derived from acetic acid; distinct fruity aroma |

| Butyric acid | C₄H₈O₂ | Shorter carbon chain; strong rancid smell |

| Ethyl butyrate | C₆H₁₂O₂ | Fragrant; used in food flavoring |

| 1-Octene | C₈H₁₄ | Alkene; used in polymer production |

Case Studies

Several studies have explored the applications and effects of this compound in food science:

- Flavor Enhancement in Culinary Applications : A study demonstrated that adding this compound significantly improved the flavor profile of mushroom-based dishes, reinforcing its role as a key flavoring agent.

- Safety Assessment by JECFA : The comprehensive evaluation by JECFA provided crucial data on the acceptable daily intake levels and confirmed the absence of adverse effects at established dosages .

- Antimicrobial Activity Exploration : Preliminary studies on related compounds suggested potential antimicrobial properties, paving the way for future research into the specific effects of this compound against various pathogens .

Q & A

Q. How can 1-Octen-3-yl butyrate be identified and characterized in complex mixtures?

Methodological Answer: this compound (CAS 16491-54-6) is best identified using gas chromatography-mass spectrometry (GC-MS). Key parameters include:

- Retention Time (RT): 19.32 min

- Kovats Index (KI): 1282

- Mass Spectrum: Molecular ion at m/z 198 (C12H22O2) and fragmentation patterns consistent with butyrate esters .

For structural confirmation, compare with reference spectra from the NIST Chemistry WebBook, which provides IUPAC Standard InChIKey (DOJDQRFOTHOBEK-UHFFFAOYSA-N) and detailed molecular weight (170.25 g/mol) .

Q. What synthetic routes are recommended for producing high-purity this compound?

Methodological Answer: The esterification of 1-Octen-3-ol with butyric acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a standard method. Key steps:

Reaction Conditions: Reflux in anhydrous toluene with azeotropic water removal.

Purification: Distillation under reduced pressure (boiling point ~80–85°C at 1 mmHg) or silica gel chromatography.

Purity Validation: Confirm via GC-MS (>98% purity) and nuclear magnetic resonance (NMR) for structural integrity .

Q. How can researchers quantify this compound in biological or environmental matrices?

Methodological Answer: Use GC-MS with isotope dilution for high sensitivity:

- Internal Standard: Deuterated this compound (e.g., D4-labeled).

- Calibration Curve: Linear range of 0.1–100 µg/mL with R<sup>2</sup> > 0.995.

- Sample Prep: Liquid-liquid extraction (hexane:ethyl acetate) or solid-phase microextraction (SPME) for volatile isolation .

Advanced Research Questions

Q. How should safety assessments for this compound be designed to address dermal and systemic toxicity?

Methodological Answer: Follow the RIFM (Research Institute for Fragrance Materials) framework :

Endpoints: Prioritize skin sensitization (OECD TG 429), acute toxicity (OECD TG 423), and repeated-dose systemic toxicity (OECD TG 408).

In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict reactivity and metabolite formation.

In Vitro Assays: KeratinoSens™ for skin sensitization and HepG2 cells for hepatotoxicity screening .

Q. What mechanisms explain the biological activity of this compound in eukaryotic systems?

Methodological Answer:

Hydrolysis Kinetics: Monitor butyrate release via LC-MS in physiological buffers (pH 7.4, 37°C).

Receptor Activation: Test estrogen receptor (ERα) modulation in MCF-7 cells using luciferase reporter assays (e.g., pGL4-ERE-Luc).

Pathway Analysis: RNA-seq or microarrays (e.g., Agilent SurePrint) to identify nutrient metabolism genes (e.g., SLC5A1 for glucose transport) influenced by butyrate .

Q. How can contradictory data on this compound’s stability in formulations be resolved?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via GC-MS.

- pH Dependence: Assess hydrolysis rates in buffers (pH 3–9) to identify optimal formulation conditions.

- Oxidative Stability: Use radical scavengers (e.g., BHT) in lipid-rich matrices to prevent peroxidation .

Q. What experimental designs are optimal for studying this compound’s effects on gut microbiota?

Methodological Answer:

In Vivo Models: Use gnotobiotic mice colonized with human microbiota.

Dosing Regimen: Oral administration (50–200 mg/kg/day) for 14 days.

Metabolomic Profiling: LC-MS/MS for short-chain fatty acids (SCFAs) and 16S rRNA sequencing for microbial diversity.

Control Groups: Include butyrate sodium salt and vehicle-only cohorts .

Q. How can gene expression changes induced by this compound be systematically validated?

Methodological Answer:

CRISPR-Cas9 Knockouts: Target candidate genes (e.g., HDAC1) in cell lines to confirm functional roles.

ChIP-seq: Map histone acetylation changes (H3K9ac) to link butyrate release to epigenetic regulation.

Orthogonal Validation: qRT-PCR for differentially expressed genes (e.g., SLC5A1, GLUT2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.